Calcium bis(hydroxybenzenesulphonate)
Overview
Description
Calcium bis(hydroxybenzenesulphonate) is an organic calcium salt with the molecular formula C12H10CaO8S2 and a molecular weight of 386.411 g/mol . It is also known as calcium phenolsulfonate. This compound is characterized by the presence of two hydroxybenzenesulphonate groups bound to a calcium ion. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium bis(hydroxybenzenesulphonate) can be synthesized through the reaction of hydroxybenzenesulphonic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the hydroxybenzenesulphonic acid is dissolved in water and then reacted with calcium hydroxide to form the desired product. The reaction is usually carried out at room temperature and under constant stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of calcium bis(hydroxybenzenesulphonate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then filtered to remove any unreacted starting materials and by-products. The resulting solution is concentrated and crystallized to obtain pure calcium bis(hydroxybenzenesulphonate) crystals .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(hydroxybenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The sulphonate groups can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the hydroxy groups under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced sulphonate derivatives.
Substitution: Alkylated hydroxybenzenesulphonate derivatives.
Scientific Research Applications
Calcium bis(hydroxybenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of calcium bis(hydroxybenzenesulphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The hydroxybenzenesulphonate groups can interact with active sites of enzymes, inhibiting or enhancing their function. Additionally, the calcium ion can play a role in stabilizing the structure of certain biomolecules .
Comparison with Similar Compounds
- Calcium bis(4-hydroxybenzenesulphonate)
- Aluminium tris(hydroxybenzenesulphonate)
Comparison: Calcium bis(hydroxybenzenesulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to aluminium tris(hydroxybenzenesulphonate), it has different solubility and reactivity profiles. The presence of calcium instead of aluminium also influences its biological activity and industrial applications .
Properties
IUPAC Name |
calcium;2-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXRMVITABOSV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156286 | |
Record name | Calcium bis(hydroxybenzenesulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300-41-0 | |
Record name | Calcium bis(hydroxybenzenesulphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bis(hydroxybenzenesulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(hydroxybenzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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